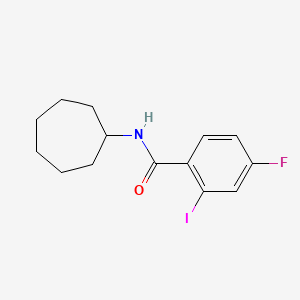
N-cycloheptyl-4-fluoro-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-4-fluoro-2-iodobenzamide is a chemical compound with the molecular formula C14H17FINO It is characterized by the presence of a cycloheptyl group, a fluorine atom, and an iodine atom attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-4-fluoro-2-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-iodobenzoic acid and cycloheptylamine.
Amide Formation: The key step in the synthesis is the formation of the amide bond. This is achieved by reacting 4-fluoro-2-iodobenzoic acid with cycloheptylamine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Automation and continuous flow reactors can be employed to streamline the process and ensure consistent quality.
化学反应分析
Types of Reactions
N-cycloheptyl-4-fluoro-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
科学研究应用
N-cycloheptyl-4-fluoro-2-iodobenzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of N-cycloheptyl-4-fluoro-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
N-cycloheptyl-4-iodobenzamide: Similar structure but lacks the fluorine atom.
N-cycloheptyl-4-fluorobenzamide: Similar structure but lacks the iodine atom.
N-cycloheptyl-2-iodobenzamide: Similar structure but with different substitution pattern.
Uniqueness
N-cycloheptyl-4-fluoro-2-iodobenzamide is unique due to the presence of both fluorine and iodine atoms on the benzamide core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C14H17FINO |
|---|---|
分子量 |
361.19 g/mol |
IUPAC 名称 |
N-cycloheptyl-4-fluoro-2-iodobenzamide |
InChI |
InChI=1S/C14H17FINO/c15-10-7-8-12(13(16)9-10)14(18)17-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,17,18) |
InChI 键 |
MYGVIZRCFPUWQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=C(C=C2)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)
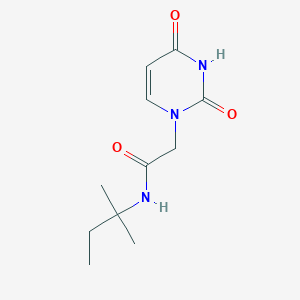
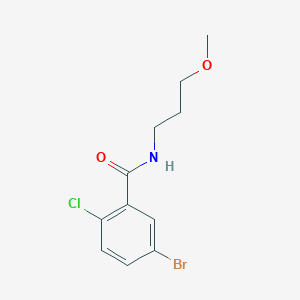
![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)
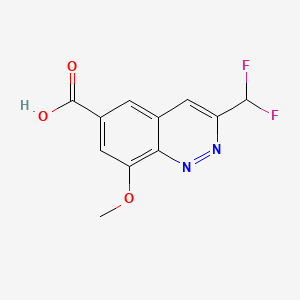
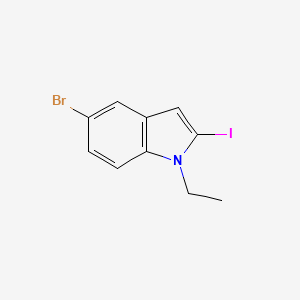
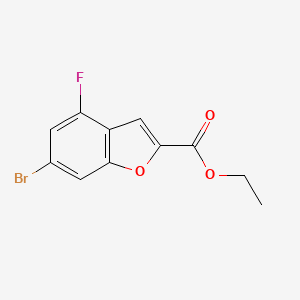
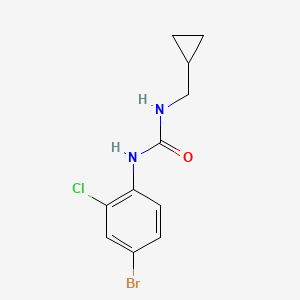
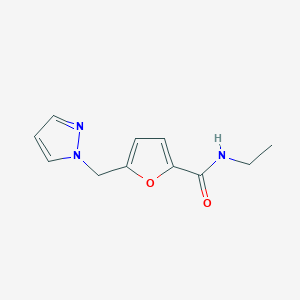
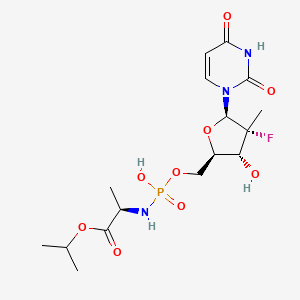

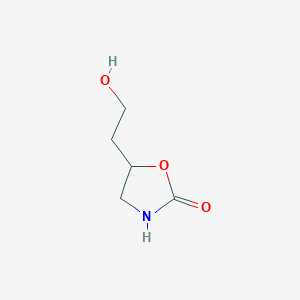
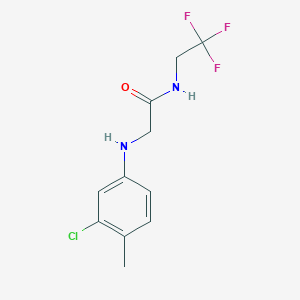
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14900114.png)
